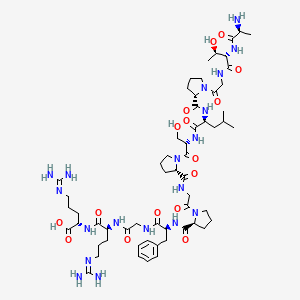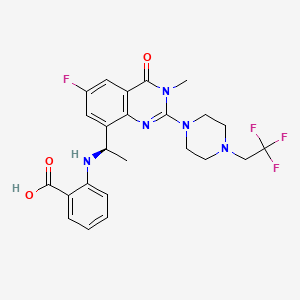
PI3K-IN-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K-IN-50 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, including cell growth, survival, and metabolism. Dysregulation of the PI3K pathway is commonly associated with various cancers, making PI3K inhibitors valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-50 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K-IN-50 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s activity .
Applications De Recherche Scientifique
PI3K-IN-50 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular signaling.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3K signaling.
Industry: Utilized in drug discovery and development programs to identify new PI3K inhibitors with improved efficacy and safety profiles
Mécanisme D'action
PI3K-IN-50 exerts its effects by binding to the catalytic subunit of the PI3K enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway. By blocking this pathway, this compound reduces cell proliferation, induces apoptosis, and inhibits tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of breast cancer.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.
GDC-0077: A PI3K alpha-specific inhibitor undergoing clinical trials for various cancers.
Uniqueness of PI3K-IN-50
This compound is unique due to its high selectivity for the PI3K alpha isoform, which reduces off-target effects and improves its therapeutic index. Additionally, its chemical structure allows for modifications that can enhance its potency and pharmacokinetic properties, making it a valuable compound in cancer research and drug development .
Propriétés
Formule moléculaire |
C24H25F4N5O3 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
2-[[(1R)-1-[6-fluoro-3-methyl-4-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazolin-8-yl]ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H25F4N5O3/c1-14(29-19-6-4-3-5-16(19)22(35)36)17-11-15(25)12-18-20(17)30-23(31(2)21(18)34)33-9-7-32(8-10-33)13-24(26,27)28/h3-6,11-12,14,29H,7-10,13H2,1-2H3,(H,35,36)/t14-/m1/s1 |
Clé InChI |
ZKRCARIVJPXKRW-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |
SMILES canonique |
CC(C1=CC(=CC2=C1N=C(N(C2=O)C)N3CCN(CC3)CC(F)(F)F)F)NC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


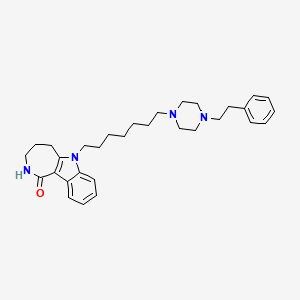
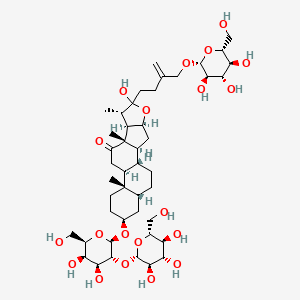
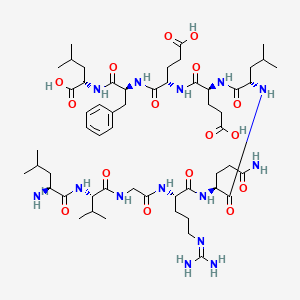
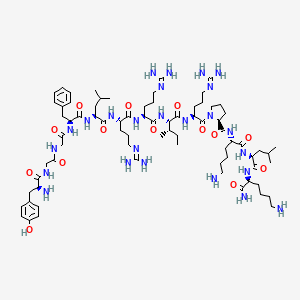
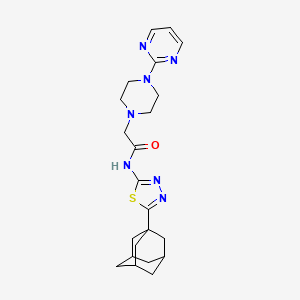
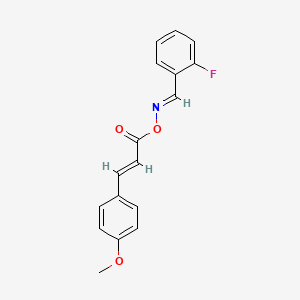
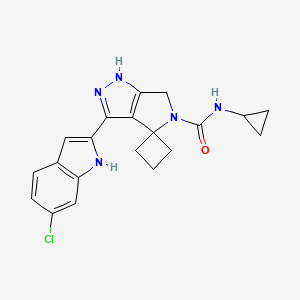
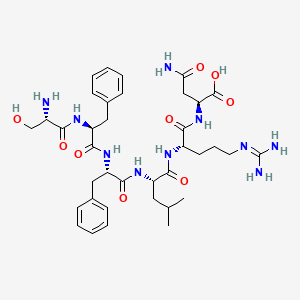
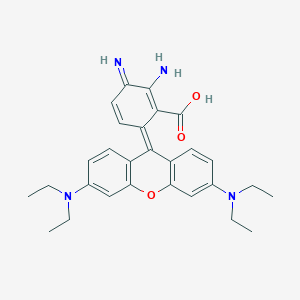
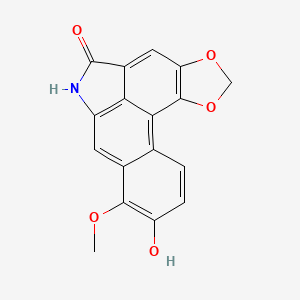
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

